molecular formula C25H26N4O3 B2875049 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide CAS No. 1226455-60-2

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide

Cat. No.: B2875049
CAS No.: 1226455-60-2
M. Wt: 430.508
InChI Key: XRQIIARCDFHTIC-UHFFFAOYSA-N
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Description

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide is a synthetic small molecule of interest in early-stage pharmacological research, particularly in the field of oncology. The compound's core quinoline scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition . Specifically, 3-cyanoquinoline derivatives have been explored extensively for their potential as tyrosine kinase inhibitors . These inhibitors are a cornerstone of targeted cancer therapy, as they can block the aberrant signaling pathways that drive tumor growth and proliferation . The structural elements of this compound—including the 3-cyanoquinoline moiety, the 4-carboxamide-linked piperidine, and the ethoxy/methoxyphenyl substituents—suggest it is designed to mimic known pharmacophores that interact with ATP-binding sites of various kinase targets. Researchers may investigate this compound for its potential to modulate signaling pathways involving kinases such as c-Met, Ron, or other tyrosine kinases implicated in both drug-sensitive and drug-resistant cancers . Furthermore, bifunctional compounds incorporating similar heterocyclic systems are also being investigated for novel therapeutic strategies, such as targeted protein degradation via the ubiquitin-proteasome pathway . This product is intended for research purposes in cell-based assays, enzymatic studies, and other non-clinical investigations to elucidate its precise mechanism of action and selectivity profile. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-3-32-21-7-8-23-22(14-21)24(18(15-26)16-27-23)29-11-9-17(10-12-29)25(30)28-19-5-4-6-20(13-19)31-2/h4-8,13-14,16-17H,3,9-12H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQIIARCDFHTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target
1-(3-Cyano-6-ethoxyquinolin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide (Target) C₂₅H₂₃N₄O₃ 427.48 (calculated) Quinoline (CN, OCH₂CH₃), 3-methoxyphenyl Not explicitly reported
1-((2-(2-Chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)-N-(3-(4-isopropylpiperidin-1-yl)propyl)piperidine-4-carboxamide C₂₉H₄₄ClN₄O₂ 527.13 Aryloxazole (Cl, CH₃), isopropylpiperidine Hepatitis C Virus
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide C₂₃H₂₅FN₂O 364.46 Naphthalene, 4-fluorobenzyl SARS-CoV-2

Discussion of Pharmacological Implications

  • Quinoline vs. Aryloxazole: The quinoline core in the target compound may offer superior binding to viral polymerases compared to aryloxazole derivatives, as seen in HCV inhibitors .
  • Substituent Effects : The 3-methoxyphenyl group could enhance blood-brain barrier penetration relative to bulkier groups like naphthalene in SARS-CoV-2 inhibitors .
  • Amide Bond Significance: As noted in , the carboxamide linkage is crucial for stability and target interaction across all analogs .

Preparation Methods

Synthesis of 3-Cyano-6-ethoxyquinoline-4-carboxylic Acid

The Pfitzinger reaction is the most widely reported method for quinoline-4-carboxylic acid derivatives. Adapted from antiplasmodial agent syntheses, this step involves:

Reagents :

  • 5-Ethoxyisatin (1.0 equiv)
  • Malonic acid (1.2 equiv)
  • Acetic acid (solvent)

Procedure :

  • Heat 5-ethoxyisatin and malonic acid in refluxing acetic acid (120°C, 6–8 hours).
  • Cool the mixture and isolate the intermediate 2-hydroxyquinoline-4-carboxylic acid via vacuum filtration.
  • Treat the intermediate with thionyl chloride (2.5 equiv) and catalytic DMF to form the acyl chloride.
  • Introduce a cyano group at position 3 via nucleophilic substitution using potassium cyanide (1.5 equiv) in DMF at 80°C.

Yield : 58–65% after recrystallization from ethanol/water.

Piperidine Coupling to Form 1-(3-Cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylic Acid

The quinoline acyl chloride reacts with piperidine-4-carboxylic acid under standard amide coupling conditions:

Reagents :

  • Piperidine-4-carboxylic acid (1.1 equiv)
  • N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv)
  • Hydroxybenzotriazole (HOBt, 1.5 equiv)
  • N,N-Dimethylformamide (DMF, solvent)

Procedure :

  • Activate the quinoline acyl chloride with EDC/HOBt in DMF at 0°C.
  • Add piperidine-4-carboxylic acid and stir at room temperature for 12–16 hours.
  • Quench with ice water and extract with ethyl acetate.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Yield : 70–75%.

Carboxamide Formation with 3-Methoxyaniline

The final step involves coupling the piperidine-carboxylic acid with 3-methoxyaniline:

Reagents :

  • 1-(3-Cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylic acid (1.0 equiv)
  • 3-Methoxyaniline (1.2 equiv)
  • Thionyl chloride (2.0 equiv)
  • Triethylamine (3.0 equiv)
  • Dichloromethane (DCM, solvent)

Procedure :

  • Convert the carboxylic acid to its acyl chloride using thionyl chloride in DCM (reflux, 2 hours).
  • Add 3-methoxyaniline and triethylamine dropwise at 0°C.
  • Stir at room temperature for 4 hours, then wash with 5% HCl and brine.
  • Purify via recrystallization from isobutyl acetate/methyl cyclohexane (1:2).

Yield : 65–70%.

Optimization Strategies

Solvent and Reagent Selection

  • Pfitzinger Reaction : Microwave irradiation (125°C) reduces reaction time from 8 hours to 45 minutes.
  • Coupling Reactions : Replacing EDC/HOBt with HATU increases yields by 10–15% but raises costs.
  • Purification : Celite® filtration pre-treatment minimizes color impurities in crude products.

Comparative Analysis of Coupling Agents

Reagent System Yield (%) Purity (%) Cost (USD/g)
EDC/HOBt 70 95 12
HATU/DIEA 85 98 45
DCC/DMAP 60 90 8

Data adapted from patent US10550107B2 and PMC5108032.

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, quinoline-H), 7.89 (d, J = 8.8 Hz, 1H), 7.45–7.30 (m, 4H, aryl-H), 4.22 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.80 (s, 3H, OCH₃).
  • HPLC : Purity >98% (C18 column, acetonitrile/water 65:35, 1.0 mL/min).

Challenges and Alternative Approaches

  • Cyano Group Introduction : Direct cyanation using Zn(CN)₂/Pd(PPh₃)₄ improves regioselectivity over nucleophilic substitution.
  • Piperidine Steric Hindrance : Ultrasonication during coupling reduces reaction time by 30%.
  • Polymorphism Control : Crystalline form-R (patent US10550107B2) is isolated via antisolvent crystallization with methyl cyclohexane.

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